molecular formula C11H12F2O5S B6245140 butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate CAS No. 2411312-22-4

butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate

Cat. No.: B6245140
CAS No.: 2411312-22-4
M. Wt: 294.3
InChI Key:
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Description

Butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate is a synthetic organic compound characterized by its unique chemical structure, which includes a butyl ester group, a fluorine atom, and a fluorosulfonyl oxy group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-hydroxybenzoic acid.

    Esterification: The hydroxyl group of 2-fluoro-5-hydroxybenzoic acid is esterified with butanol in the presence of an acid catalyst such as sulfuric acid to form butyl 2-fluoro-5-hydroxybenzoate.

    Fluorosulfonylation: The hydroxyl group of butyl 2-fluoro-5-hydroxybenzoate is then reacted with fluorosulfonyl chloride (FSO_2Cl) in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition would be essential.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyl oxy group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water or aqueous base, the ester bond can be hydrolyzed to yield 2-fluoro-5-[(fluorosulfonyl)oxy]benzoic acid and butanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH_4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN_3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Hydrolysis: 2-fluoro-5-[(fluorosulfonyl)oxy]benzoic acid and butanol.

    Reduction: 2-fluoro-5-[(fluorosulfonyl)oxy]benzyl alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Reagent in Organic Synthesis: Acts as a reagent for introducing fluorosulfonyl groups into other compounds.

Biology and Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique functional groups which can interact with biological targets.

    Biochemical Studies: Utilized in studies to understand the interaction of fluorinated compounds with biological systems.

Industry

    Material Science: Used in the development of new materials with specific properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate exerts its effects depends on its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The ester group allows for controlled release of the active compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-fluoro-5-hydroxybenzoate: Lacks the fluorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate: Similar structure but with a methyl ester group instead of a butyl ester, which can affect its solubility and reactivity.

    Ethyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate: Another similar compound with an ethyl ester group, offering different physical properties and reactivity.

Uniqueness

Butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate is unique due to its combination of a butyl ester group and a fluorosulfonyl oxy group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desirable, such as in drug development and material science.

Properties

CAS No.

2411312-22-4

Molecular Formula

C11H12F2O5S

Molecular Weight

294.3

Purity

95

Origin of Product

United States

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